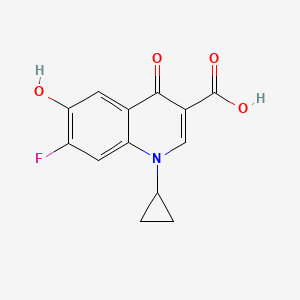
N-Acetil Sitagliptina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Acetyl Sitagliptin-d3” is a compound that can be used as a reference material for highly accurate and reliable data analysis . It has a molecular formula of C18H17F6N5O2 .
Molecular Structure Analysis
The molecular structure of “N-Acetyl Sitagliptin-d3” is complex, with a molecular weight of 449.3 g/mol . The compound has a number of computed properties, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . The molecular dynamics simulation of Sitagliptin, a related compound, has been studied .Physical and Chemical Properties Analysis
“N-Acetyl Sitagliptin-d3” has a number of computed properties, including a molecular weight of 449.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Resultados Cardiovasculares en Diabetes Tipo 2
Se ha estudiado la sitagliptina para sus efectos en los resultados cardiovasculares en pacientes con diabetes tipo 2 . En un estudio aleatorizado, doble ciego, 14.671 pacientes fueron asignados para agregar sitagliptina o un placebo a su terapia existente . El resultado cardiovascular principal fue un compuesto de muerte cardiovascular, infarto de miocardio no fatal, accidente cerebrovascular no fatal u hospitalización por angina inestable .
Medicamento Hipoglucémico Oral
La sitagliptina es un potente medicamento hipoglucémico oral utilizado para tratar la diabetes mellitus tipo 2 . Sin embargo, debido a su corta vida media, los pacientes deben tomar una dosis alta de 50 mg dos veces al día . La fracción de sitagliptina reversiblemente unida a las proteínas plasmáticas es tan baja como el 38% .
Sistema de Administración de Medicamentos
Se ha llevado a cabo una investigación para desarrollar un sistema de administración eficaz para la sitagliptina utilizando nanopartículas mucoadhesivas optimizadas . Este sistema tiene como objetivo mejorar la eficacia de la sitagliptina, extender su tiempo de retención en el tracto gastrointestinal y potencialmente reducir la dosis requerida .
Mecanismo De Acción
Target of Action
N-Acetyl Sitagliptin-d3, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . These incretins are hormones released throughout the day and upregulated in response to meals, playing a crucial role in maintaining glucose balance .
Mode of Action
N-Acetyl Sitagliptin-d3 acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . This results in prolonged active incretin levels, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 by N-Acetyl Sitagliptin-d3 affects several biochemical pathways. One of the key pathways influenced is the p62–Keap1–Nrf2 signalling pathway . Activation of this pathway helps alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
Sitagliptin is known to improve glycemic control by lowering the appearance of oral glucose, postprandial endogenous glucose release, and glucagon response, and by improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .
Result of Action
The result of N-Acetyl Sitagliptin-d3’s action is an improvement in glycemic control in patients with type 2 diabetes. It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production . It also enhances cell myelination and brain tropism .
Action Environment
The action, efficacy, and stability of N-Acetyl Sitagliptin-d3 can be influenced by various environmental factors. It’s important to note that like all medications, N-Acetyl Sitagliptin-d3 should be stored and handled properly to maintain its efficacy and stability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Acetyl Sitagliptin-d3, like its parent compound Sitagliptin, is expected to interact with the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This interaction is crucial in the regulation of insulin secretion, which is a key process in the management of type 2 diabetes .
Cellular Effects
It can inhibit the activity of DPP-4, promote insulin secretion, inhibit islet β cell apoptosis, and reduce blood glucose levels . These effects could potentially be shared by N-Acetyl Sitagliptin-d3.
Molecular Mechanism
The molecular mechanism of N-Acetyl Sitagliptin-d3 is likely similar to that of Sitagliptin. Sitagliptin acts by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones control the release of insulin and decrease the secretion of glucagon, thereby regulating blood glucose levels .
Temporal Effects in Laboratory Settings
Sitagliptin has been shown to have long-term effects on glycemic control, improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose over time .
Metabolic Pathways
The metabolic pathways of N-Acetyl Sitagliptin-d3 are not well-documented. Sitagliptin is mostly not metabolized, with 79% of the dose excreted in the urine as the unchanged parent compound. Minor metabolic pathways are mediated mainly by cytochrome p450(CYP)3A4 and to a lesser extent by CYP2C8 .
Subcellular Localization
N-terminal acetylation, such as that in N-Acetyl Sitagliptin-d3, has been suggested to play a role in the subcellular targeting of proteins
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-KMKPOHAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


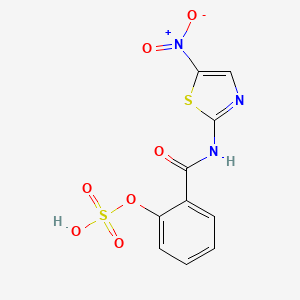

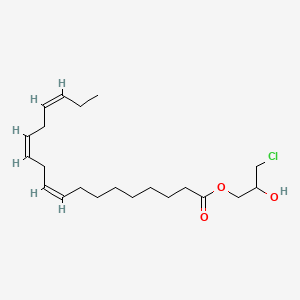
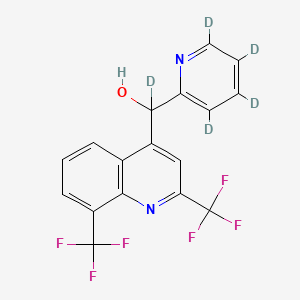
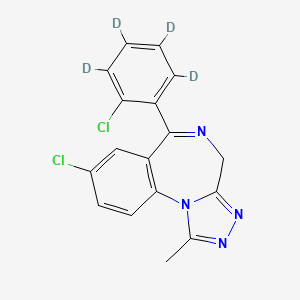
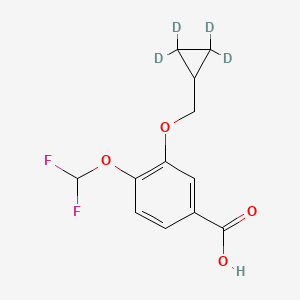
![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)


